Ileal (M3) vs. Atrial (M2) Muscarinic Receptor Subtype Selectivity: Silabenzhexol 50-Fold vs. Benzhexol 5-Fold
In a direct functional comparison using guinea-pig isolated atria (30°C) and ileum (30°C) with carbachol as agonist, silabenzhexol (sila-trihexyphenidyl) exhibited approximately 50-fold selectivity for ileal muscarinic receptors over atrial receptors, whereas its carbon analog benzhexol (trihexyphenidyl) showed only approximately 5-fold selectivity [1]. This represents an approximate 10-fold greater ileal/atrial selectivity for the silanol over the carbinol, measured under identical experimental conditions. The study further identified that the M2-selective antagonist AF-DX 116 showed approximately 6-fold atrial selectivity, confirming that silabenzhexol occupies a distinct selectivity position not replicated by other in-class agents [1].
| Evidence Dimension | Selectivity ratio for ileal (M3-predominant) vs. atrial (M2-predominant) muscarinic receptors |
|---|---|
| Target Compound Data | Approximately 50-fold ileal selectivity (silabenzhexol) |
| Comparator Or Baseline | Benzhexol (trihexyphenidyl): approximately 5-fold ileal selectivity; AF-DX 116: approximately 6-fold atrial selectivity |
| Quantified Difference | ~10-fold greater ileal/atrial selectivity for silabenzhexol vs. benzhexol; opposite selectivity direction vs. AF-DX 116 |
| Conditions | Guinea-pig isolated atria (30°C) and ileum (30°C); agonist: carbachol; in vitro functional dose-ratio analysis (Schild method) |
Why This Matters
Researchers requiring selective pharmacological blockade of ileal (M3-predominant) over atrial (M2-predominant) muscarinic receptors must use silabenzhexol rather than benzhexol, as the latter's 5-fold selectivity provides insufficient discrimination for confident receptor subtype assignment in functional tissue assays.
- [1] Eglen RM, Michel AD, Montgomery WW, Kunysz EA, Machado CA, Whiting RL. Competitive and non-competitive antagonism exhibited by 'selective' antagonists at atrial and ileal muscarinic receptor subtypes. Br J Pharmacol. 1987; 90(4): 701-707. doi:10.1111/j.1476-5381.1987.tb11223.x. View Source
